molecular formula C30H22O B14407550 2,6-Bis(4-phenylphenyl)phenol CAS No. 81979-65-9

2,6-Bis(4-phenylphenyl)phenol

Cat. No.: B14407550
CAS No.: 81979-65-9
M. Wt: 398.5 g/mol
InChI Key: NIVRMVMOFUMBOD-UHFFFAOYSA-N
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Description

2,6-Bis(4-phenylphenyl)phenol is a phenolic compound featuring two 4-phenylphenyl (biphenyl) substituents at the 2- and 6-positions of the central phenol ring. This article synthesizes findings from these analogs to infer comparative characteristics.

Properties

CAS No.

81979-65-9

Molecular Formula

C30H22O

Molecular Weight

398.5 g/mol

IUPAC Name

2,6-bis(4-phenylphenyl)phenol

InChI

InChI=1S/C30H22O/c31-30-28(26-18-14-24(15-19-26)22-8-3-1-4-9-22)12-7-13-29(30)27-20-16-25(17-21-27)23-10-5-2-6-11-23/h1-21,31H

InChI Key

NIVRMVMOFUMBOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C(=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(4-phenylphenyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of an aryl halide with a phenol under basic conditions. The reaction can be catalyzed by transition metals such as palladium or copper to enhance the yield and selectivity .

Industrial Production Methods

On an industrial scale, the production of phenols often involves the oxidation of arylhydrosilanes or the hydroxylation of aryl halides using catalysts like palladium or nickel. These methods are efficient and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(4-phenylphenyl)phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, nitrophenols, and halogenated phenols, which have various applications in chemical synthesis and industrial processes .

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

  • 2,6-Bis(benzoxazolyl)phenol (bis-HBO): The benzoxazolyl groups in bis-HBO act as hydrogen-bond acceptors, enabling an excited-state intramolecular proton transfer (ESIPT) mechanism. This results in dual fluorescence emission (380 nm and 507 nm) with pH-dependent behavior . In contrast, the biphenyl substituents in 2,6-Bis(4-phenylphenyl)phenol are electron-rich but lack direct hydrogen-bonding functionality, likely reducing ESIPT activity compared to bis-HBO.
  • 2,6-Di-tert-butylphenol (): The bulky tert-butyl groups provide steric hindrance and electron-donating effects, enhancing oxidative stability and solubility in nonpolar media.
  • Diphenyl(4-phenylphenyl)phosphine (): Though a phosphine derivative, this compound’s 4-phenylphenyl substituents mirror those in 2,6-Bis(4-phenylphenyl)phenol. Its association constant (Kf ~10²) in host-guest interactions is moderate, but weaker than AdTPP (Kf ~2×10²) due to differences in substituent polarity and solvent effects .

Fluorescence and Photophysical Properties

Compound Key Photophysical Features Emission Wavelengths (nm) pH Sensitivity Reference
2,6-Bis(benzoxazolyl)phenol Dual emission via ESIPT; green (507 nm) and blue (380 nm) peaks; metal coordination shifts emission 380, 507 High (pH 6–9.3)
2,6-Bis(4-phenylphenyl)phenol (inferred) Likely single emission due to absence of ESIPT-active groups; possible π-π* transitions ~300–400 (estimated) Moderate
2,6-Di-tert-butylphenol No intrinsic fluorescence; used as antioxidant or stabilizer in polymers Low

Notes:

  • Bis-HBO’s fluorescence is quenched or blue-shifted upon metal ion coordination (e.g., Zn²⁺, Cd²⁺), a property tied to its benzoxazolyl groups .
  • The biphenyl groups in 2,6-Bis(4-phenylphenyl)phenol may enable aggregation-induced emission (AIE) or charge-transfer transitions, though this requires experimental validation.

Host-Guest Interactions and Solvent Effects

  • Phosphine Analogs () :
    Diphenyl(4-phenylphenyl)phosphine exhibits a Kf ~10² in supercritical CO₂ (scCO₂), weaker than AdTPP (Kf ~2×10²) due to the absence of hydrophobic effects in scCO₂. A more polar supercritical phase could enhance interactions .
  • Implications for 2,6-Bis(4-phenylphenyl)phenol: The biphenyl substituents may improve host-guest binding in polar solvents or scCO₂ compared to tert-butyl analogs, but steric bulk could limit accessibility to guest molecules.

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